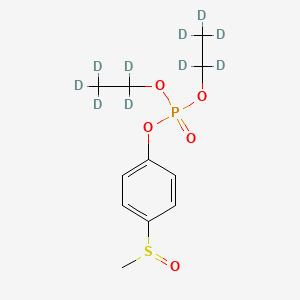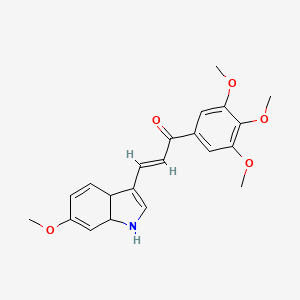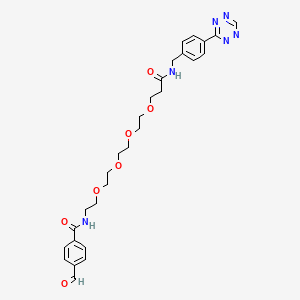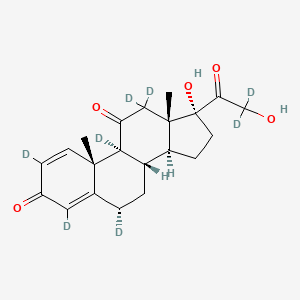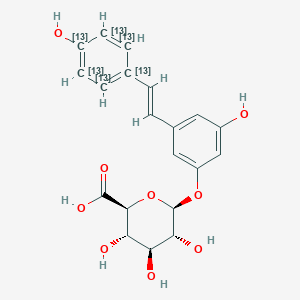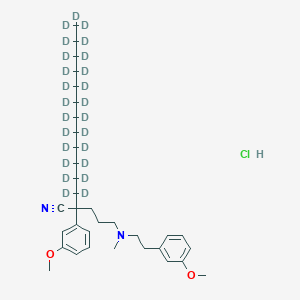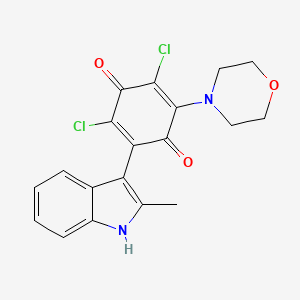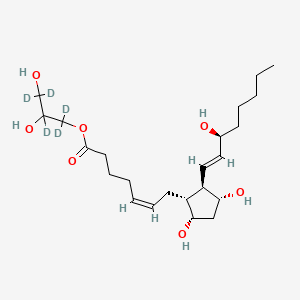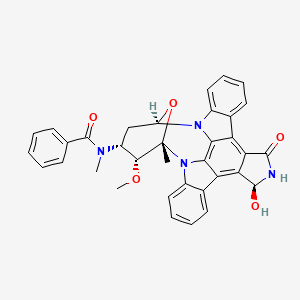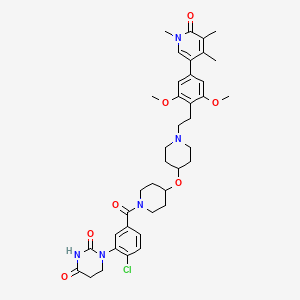
PROTAC BRD9 Degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9 Degrader-2 is a bifunctional compound designed for the targeted degradation of bromodomain-containing protein 9 (BRD9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of specific proteins by the ubiquitin-proteasome system. This compound has shown significant potential in cancer research, particularly in targeting BRD9, a protein implicated in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-2 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand. The BRD9 inhibitor, such as BI-7273, is linked to the cereblon E3 ligase ligand, pomalidomide, through a suitable linker. The synthetic route typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD9 Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions may occur at specific functional groups within the molecule.
Substitution: Substitution reactions can modify the linker or the ligands to enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced stability, efficacy, or specificity. These modifications can improve the compound’s ability to degrade BRD9 effectively .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9 Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BRD9 in various biochemical pathways.
Biology: Employed in cellular studies to investigate the effects of BRD9 degradation on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and optimize drug candidates
Wirkmechanismus
PROTAC BRD9 Degrader-2 exerts its effects by recruiting BRD9 to the ubiquitin-proteasome system for degradation. The compound forms a ternary complex with BRD9 and the E3 ligase cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts BRD9-mediated transcriptional regulation, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DCAF1-BRD9 PROTAC: Utilizes the DCAF1 E3 ligase for targeted degradation of BRD9, providing an alternative strategy to overcome resistance to other degraders.
Uniqueness
PROTAC BRD9 Degrader-2 is unique in its design and efficacy. It specifically targets BRD9 without affecting other bromodomain-containing proteins like BRD4 or BRD7 at concentrations up to 5 micromolar. This selectivity makes it a valuable tool for studying BRD9’s role in cancer and other diseases .
Eigenschaften
Molekularformel |
C39H48ClN5O7 |
|---|---|
Molekulargewicht |
734.3 g/mol |
IUPAC-Name |
1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |
InChI-Schlüssel |
DBQTXWRLCKDYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

